molecular formula C16H20BClN2O2 B1408169 1-[(2-Chlorophenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole CAS No. 1430750-66-5

1-[(2-Chlorophenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole

Cat. No. B1408169
CAS RN: 1430750-66-5
M. Wt: 318.6 g/mol
InChI Key: DQGDQWLDDJHTNY-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of similar compounds has been confirmed by techniques such as FTIR, NMR spectroscopy, and MS . The structure is further calculated using Density Functional Theory (DFT) and compared with the X-ray diffraction value .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds include a molecular weight of around 208.07 , and they are often solids at room temperature .

Scientific Research Applications

Anticancer and Antimicrobial Applications

1-[(2-Chlorophenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole and its derivatives are being explored for their potential in anticancer and antimicrobial applications. For example, a study by Katariya et al. (2021) synthesized compounds clubbed with oxazole, pyrazoline, and pyridine, showing promising anticancer activity against various cancer cell lines and in vitro antibacterial and antifungal activities.

Synthesis and Structural Characterization

The synthesis and structural characterization of related compounds have been a focus of research. Kariuki et al. (2021) synthesized and characterized isostructural compounds with pyrazole and thiazole, revealing their molecular structure through crystallography.

Novel Fungicide Applications

Compounds related to 1-[(2-Chlorophenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole have also been used in the development of novel fungicides. Liu et al. (2011) discussed the synthesis of a pyrazole-based fungicide, highlighting its application in agricultural research.

Antimicrobial and Anticancer Properties

The antimicrobial and anticancer properties of pyrazole derivatives are an active area of research. For instance, Hafez et al. (2016) synthesized novel pyrazole derivatives that exhibited higher anticancer activity than certain reference drugs and demonstrated good antimicrobial activity.

Density Functional Theory (DFT) Studies

DFT studies are employed to understand the molecular structure of pyrazole derivatives. Liao et al. (2022) conducted a study on a similar compound, using DFT to calculate its molecular structure, which was consistent with X-ray diffraction results.

Synthesis of Derivatives for Anticancer Applications

The synthesis of 3-phenyl-1H-pyrazole derivatives for anticancer applications has been explored. Liu et al. (2017) discussed the preparation and optimization of these derivatives, highlighting their potential role in molecular targeted therapy for cancer.

properties

IUPAC Name

1-[(2-chlorophenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20BClN2O2/c1-15(2)16(3,4)22-17(21-15)13-9-19-20(11-13)10-12-7-5-6-8-14(12)18/h5-9,11H,10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQGDQWLDDJHTNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CC3=CC=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20BClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-chlorobenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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